Nvp-cgm097

Description

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSLRWKONPSRQ-CPOWQTMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313363-54-0 | |

| Record name | CGM-097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGM-097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of NVP-CGM097 in p53 Wild-Type Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of NVP-CGM097, a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, in tumors harboring wild-type p53. NVP-CGM097 represents a targeted therapeutic strategy aimed at reactivating the tumor suppressor functions of p53.

Executive Summary

NVP-CGM097 is an orally bioavailable antagonist of the p53-MDM2 protein-protein interaction.[1] In cancer cells with functional, wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of p53, effectively neutralizing its tumor-suppressive activities.[2] NVP-CGM097 competitively binds to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction.[3] This inhibition stabilizes and activates p53, leading to the transcriptional upregulation of its target genes.[4] The downstream consequences are potent induction of cell-cycle arrest and apoptosis in malignant cells, with a high degree of selectivity for p53 wild-type tumors.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for NVP-CGM097, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Potency of NVP-CGM097

| Parameter | Value | Cell Line/Assay Condition | Source |

| MDM2 Binding Affinity (IC50) | 1.7 nM | TR-FRET assay (human MDM2) | [2] |

| MDM2 Binding Affinity (Ki) | 1.3 nM | (human MDM2) | [5] |

| MDM4 Binding Affinity (IC50) | 2000 nM | TR-FRET assay | [2] |

| p53 Nuclear Translocation (IC50) | 0.224 µM | p53 redistribution assay | [2] |

| Cell Proliferation (GI50) HCT116 p53+/+ | 0.096 ± 0.021 µM | Cell proliferation assay | [2] |

| Cell Proliferation (GI50) HCT116 p53-/- | 5.59 ± 1.2 µM | Cell proliferation assay | [2] |

| Cell Proliferation (GI50) SJSA-1 (p53 WT, MDM2 amplified) | 0.088 ± 0.015 µM | Cell proliferation assay | [2] |

| Cell Proliferation (GI50) SAOS-2 (p53 null) | 3.11 ± 0.49 µM | Cell proliferation assay | [2] |

| Cell Viability Decline (GOT1 cells, 144h) | to 36.9 ± 7.9% | 2,500 nM NVP-CGM097 | [6] |

Table 2: In Vivo Efficacy of NVP-CGM097 in Preclinical Models

| Tumor Model | Treatment | Outcome | Source |

| B-Cell Acute Lymphoblastic Leukemia (B-ALL) Patient-Derived Xenografts (PDXs) (n=24) | NVP-CGM097 | Median overall survival of 73 days vs 28 days for vehicle (p=0.0008). All 19 models with survival benefit were TP53 wild-type. | [7][8] |

| Relapsed B-ALL PDXs (n=6, all TP53 wild-type) | NVP-CGM097 | Median survival improvement of 53 days compared to vehicle (p=0.0059). | [7][8] |

| SJSA-1 Osteosarcoma Xenograft | NVP-CGM097 (various schedules) | Tumor regression at well-tolerated doses. | [3] |

Signaling Pathways and Molecular Interactions

The primary mechanism of NVP-CGM097 is the disruption of the p53-MDM2 autoregulatory feedback loop. In unstressed cells, MDM2 keeps p53 levels low. Upon treatment with NVP-CGM097, this negative regulation is inhibited, leading to p53 accumulation and activation. Activated p53 then transcriptionally regulates a host of downstream target genes, including those involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BBC3 or PUMA).[4][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of NVP-CGM097 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2/p53 Interaction

This assay quantitatively measures the binding affinity of NVP-CGM097 to the MDM2 protein.

-

Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and detection reagents including europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

-

Procedure:

-

A constant concentration of MDM2 and the p53 peptide are incubated in an assay buffer.

-

Serial dilutions of NVP-CGM097 are added to the mixture.

-

The detection reagents are added, which bind to MDM2 and the p53 peptide, respectively.

-

In the absence of the inhibitor, the proximity of the two fluorophores due to the MDM2-p53 interaction results in a FRET signal.

-

NVP-CGM097 competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of NVP-CGM097 on the growth of cancer cell lines.

-

Cell Culture: p53 wild-type (e.g., HCT116, SJSA-1) and p53-null (e.g., HCT116 p53-/-, SAOS-2) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of NVP-CGM097 or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72-144 hours).

-

Viability Measurement: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The concentration of NVP-CGM097 that causes 50% growth inhibition (GI50) is determined from the dose-response curves.

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of p53 and its downstream target proteins following treatment with NVP-CGM097.

-

Cell Lysis: Cancer cells are treated with NVP-CGM097 for a specified time, then harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, PUMA, MDM2) and a loading control (e.g., actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression.[6]

Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo anti-tumor activity of NVP-CGM097 in a clinically relevant setting.

-

Model Generation: Tumor fragments from patients are implanted into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control (vehicle) groups. NVP-CGM097 is administered orally according to a specified dosing schedule.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the expression of p53 target genes and other biomarkers.[7][8]

Conclusion

NVP-CGM097 effectively reactivates the p53 tumor suppressor pathway in p53 wild-type tumors by inhibiting the p53-MDM2 interaction. This leads to a p53-dependent induction of cell cycle arrest and apoptosis, demonstrating significant anti-tumor activity both in vitro and in vivo. The data presented in this guide underscore the potential of NVP-CGM097 as a targeted therapy for patients with p53 wild-type cancers. Further clinical investigation is ongoing to fully delineate its therapeutic utility.

References

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

NVP-CGM097: A Technical Guide to a Potent MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097, also known as CGM097, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NVP-CGM097, with a focus on its mechanism of action, key experimental data, and the methodologies used to generate this data.

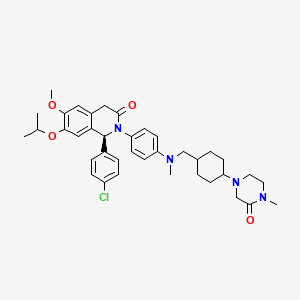

Chemical Structure and Properties

NVP-CGM097 is a dihydroisoquinolinone derivative with the following chemical identity:

-

IUPAC Name: (1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

-

Molecular Formula: C₃₈H₄₇ClN₄O₄

-

Molecular Weight: 659.26 g/mol [2]

-

CAS Number: 1313363-54-0

-

SMILES: CC(C)OC1=C(C=C2CC(=O)N(--INVALID-LINK--C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₇ClN₄O₄ | |

| Molecular Weight | 659.26 g/mol | [2] |

| CAS Number | 1313363-54-0 | |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: The p53 Signaling Pathway

NVP-CGM097's primary mechanism of action is the inhibition of the interaction between MDM2 (murine double minute 2 homolog) and the p53 tumor suppressor protein.[1] In normal cells, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby maintaining low intracellular levels of p53.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.

NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing p53 from associating with MDM2.[1] This disruption of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 in the nucleus.[1] Activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[4]

Caption: NVP-CGM097 inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream pathways resulting in cell cycle arrest and apoptosis.

Pharmacological Properties

Binding Affinity and Selectivity

NVP-CGM097 demonstrates high-affinity binding to human MDM2 and is highly selective for MDM2 over its homolog, MDM4 (also known as MDMX).[5]

| Parameter | Value | Assay | Source |

| Ki (hMDM2) | 1.3 nM | TR-FRET | [6] |

| IC₅₀ (hMDM2) | 1.7 ± 0.1 nM | TR-FRET | [5] |

| IC₅₀ (hMDM4) | 2000 nM | TR-FRET | [5] |

| Selectivity (MDM4/MDM2) | ~1176-fold | - | [6] |

In Vitro Cellular Activity

NVP-CGM097 effectively inhibits the proliferation of cancer cell lines with wild-type p53, while having minimal effect on p53-mutant or null cell lines.[4]

| Cell Line | p53 Status | GI₅₀ (μM) | Assay | Source |

| SJSA-1 | Wild-type | 0.35 | Cell Proliferation | |

| HCT116 | Wild-type | 0.454 | Cell Proliferation | [6] |

| GOT1 | Wild-type | 1.84 (144h) | Cell Viability | |

| BON1 | Mutant | Resistant | Cell Viability | [4] |

| NCI-H727 | Mutant | Resistant | Cell Viability | [4] |

Pharmacokinetics

Pharmacokinetic studies in preclinical models have shown that NVP-CGM097 has good oral bioavailability.[6]

| Species | Route | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Source |

| Mouse | Oral | 1 - 4.5 | 6 - 12 | High | [6] |

| Rat | Oral | 1 - 4.5 | 6 - 12 | High | [6] |

| Dog | Oral | 1 - 4.5 | 20 | High | [6] |

| Monkey | Oral | 1 - 4.5 | 6 - 12 | Moderate | [6] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of NVP-CGM097 to the MDM2 protein.

Caption: A generalized workflow for the TR-FRET assay to determine the binding affinity of NVP-CGM097 to MDM2.

Methodology Overview: The assay measures the disruption of the interaction between a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (APC) acts as the acceptor. When MDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. NVP-CGM097 competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal in a concentration-dependent manner.

Cell Viability/Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of NVP-CGM097 on the viability and proliferation of cancer cell lines.

Caption: A typical workflow for assessing cell viability in response to NVP-CGM097 treatment using MTT or WST-1 assays.

Methodology Overview: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of NVP-CGM097 concentrations for a specified period. Subsequently, a tetrazolium salt (MTT or WST-1) is added to the wells. Metabolically active cells reduce the tetrazolium salt to a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells.

Western Blot Analysis

Western blotting is employed to detect changes in the protein levels of p53 and its downstream targets, such as p21, in response to NVP-CGM097 treatment.

Caption: A standard workflow for Western blot analysis to measure changes in protein expression following NVP-CGM097 treatment.

Methodology Overview: Cells are treated with NVP-CGM097, and total protein is extracted. Protein concentration is determined, and equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane. The membrane is blocked and incubated with primary antibodies specific to the proteins of interest (e.g., p53, p21). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression.

Conclusion

NVP-CGM097 is a highly potent and selective MDM2 inhibitor that effectively activates the p53 pathway in cancer cells with wild-type p53. Its favorable pharmacological profile and demonstrated anti-tumor activity in preclinical models have positioned it as a promising therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of NVP-CGM097 for researchers and drug development professionals, summarizing its key characteristics and the experimental methodologies used for its evaluation. Further investigation and clinical development are ongoing to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

The Preclinical Pharmacology of NVP-CGM097: A Technical Guide

NVP-CGM097, a dihydroisoquinolinone derivative, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of NVP-CGM097, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

NVP-CGM097 functions by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[4] This leads to the accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes, such as CDKN1A (p21) and PUMA, to induce cell-cycle arrest and apoptosis.[5][6][7] The activity of NVP-CGM097 is highly dependent on the p53 status of the cancer cells, showing significantly greater potency in p53 wild-type cells compared to p53-mutated or null cells.[5][8]

Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

NVP-CGM097: A Technical Guide to its Binding Affinity with Human MDM2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of NVP-CGM097, a potent and selective inhibitor of the p53-MDM2 interaction, with human Murine Double Minute 2 (MDM2). This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to NVP-CGM097 and the p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is the primary negative regulator of p53. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its activity. In many human cancers with wild-type p53, the p53 signaling pathway is abrogated by the overexpression of MDM2.

NVP-CGM097 is a dihydroisoquinolinone derivative that has emerged as a highly potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. By binding to the p53-binding pocket of MDM2, NVP-CGM097 effectively blocks the interaction between these two proteins, leading to the stabilization and activation of p53 and the subsequent induction of p53-dependent downstream effects, including cell cycle arrest and apoptosis in cancer cells.

Quantitative Binding Affinity Data

The binding affinity of NVP-CGM097 to human MDM2 has been characterized using various biochemical and biophysical methods. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| Ki | 1.3 nM | TR-FRET | [1] |

| IC50 | 1.7 ± 0.1 nM | TR-FRET | [2] |

| Selectivity (MDM4 IC50) | 2000 nM | TR-FRET | [2] |

| Fold Selectivity (MDM4/MDM2) | ~1176 | - | [1] |

| Kinetic Parameter | Value | Method | Reference |

| Kon (Association Rate) | 37 x 10^6 M⁻¹s⁻¹ | Biophysical | [2] |

| Koff (Dissociation Rate) | 0.071 s⁻¹ | Biophysical | [2] |

| Cellular Activity | Value | Cell Line | Assay | Reference |

| p53 Redistribution IC50 | 0.224 µM | p53 wild-type cells | High-content imaging | [2] |

| Cell Proliferation GI50 | 0.35 µM | SJSA-1 (MDM2-amplified) | Proliferation Assay | [1] |

| Cell Proliferation IC50 | 0.454 µM | HCT116 (p53 wild-type) | Proliferation Assay | [1] |

Signaling Pathway

NVP-CGM097 acts by disrupting the negative regulatory feedback loop between p53 and MDM2. The following diagram illustrates this signaling pathway.

Caption: NVP-CGM097 inhibits MDM2, restoring p53 function.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method used to measure the binding affinity of NVP-CGM097 to human MDM2 by quantifying the disruption of the p53-MDM2 interaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of NVP-CGM097 for the human MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein (GST-tagged)

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

NVP-CGM097 (or other test compounds)

-

Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of NVP-CGM097 in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare solutions of GST-MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 in the assay buffer at their optimized concentrations.

-

Assay Reaction:

-

Add a small volume (e.g., 5 µL) of the diluted NVP-CGM097 or control (DMSO) to the wells of the 384-well plate.

-

Add the GST-MDM2 and biotinylated p53 peptide solution to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the binding of NVP-CGM097 to MDM2.

-

Add the detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) to the wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark to allow for the FRET signal to develop.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET plate reader with a time delay (e.g., 60 µs) after excitation (e.g., 337 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence signals for each well.

-

Plot the FRET ratio against the logarithm of the NVP-CGM097 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentrations of the interacting proteins and the Kd of the p53-MDM2 interaction.

-

Differential Scanning Fluorimetry (DSF)

This thermal shift assay measures the change in the thermal stability of a protein upon ligand binding.

Objective: To confirm the direct binding of NVP-CGM097 to human MDM2 and assess the resulting stabilization of the protein.

Materials:

-

Recombinant human MDM2 protein

-

NVP-CGM097

-

SYPRO Orange dye

-

Assay Buffer (e.g., HEPES buffered saline)

-

Real-time PCR instrument with a thermal ramping capability

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing MDM2 protein at a final concentration of, for example, 2 µM, SYPRO Orange dye at a 5x concentration, and varying concentrations of NVP-CGM097. Include a no-ligand control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, for instance, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each concentration of NVP-CGM097.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the ligand. A positive ΔTm indicates ligand-induced stabilization.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a small molecule inhibitor of the p53-MDM2 interaction, such as NVP-CGM097.

Caption: Workflow for NVP-CGM097 discovery and characterization.

Conclusion

NVP-CGM097 is a highly potent and selective inhibitor of the human MDM2-p53 interaction, demonstrating low nanomolar binding affinity. The data presented in this guide, derived from robust biochemical and cellular assays, underscore its mechanism of action in reactivating the p53 tumor suppressor pathway. The detailed experimental protocols and workflows provide a framework for the continued research and development of MDM2 inhibitors as a promising therapeutic strategy in oncology.

References

The Role of NVP-CGM097 in Reactivating the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-CGM097, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By disrupting the negative regulation of the tumor suppressor p53, NVP-CGM097 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This document details the mechanism of action, quantitative efficacy, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action: Restoring p53 Function

NVP-CGM097 is a dihydroisoquinolinone derivative that functions as a highly potent and selective antagonist of Mouse Double Minute 2 homolog (MDM2), a crucial negative regulator of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, the function of p53 is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] NVP-CGM097 competitively binds to the p53-binding pocket on MDM2, effectively preventing the MDM2-p53 interaction.[3] This disruption liberates p53 from MDM2-mediated degradation, leading to the stabilization and accumulation of p53 in the nucleus.[1][4] The reactivated p53 can then transcriptionally activate its downstream target genes, which orchestrate cellular responses such as cell cycle arrest, apoptosis, and senescence.[1][5]

The reactivation of the p53 pathway by NVP-CGM097 has been demonstrated through the observed upregulation of canonical p53 target genes, including CDKN1A (encoding p21), BBC3 (encoding PUMA), and MDM2 itself, in response to treatment.[3][5] This targeted mechanism of action makes NVP-CGM097 a promising therapeutic agent for tumors that retain wild-type p53.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for NVP-CGM097 from various biochemical and cellular assays.

Table 1: Biochemical Activity of NVP-CGM097

| Parameter | Species | Value | Assay | Reference |

| MDM2 Binding Affinity (IC50) | Human | 1.7 nM | TR-FRET | [1][6] |

| Dog | 27.2 nM | TR-FRET | [1] | |

| Mouse | 86.7 nM | TR-FRET | [1] | |

| Rat | 62.9 nM | TR-FRET | [1] | |

| MDM2 Binding Affinity (Ki) | Human | 1.3 nM | Not Specified | [7] |

| MDM4 Binding Affinity (IC50) | Human | 2000 nM | TR-FRET | [1][6] |

| MDM2 Binding Kinetics (Kon) | Human | 37 x 106 M-1s-1 | Not Specified | [3] |

| MDM2 Binding Kinetics (Koff) | Human | 0.071 s-1 | Not Specified | [3] |

Table 2: Cellular Activity of NVP-CGM097

| Cell Line | p53 Status | Parameter | Value | Assay | Reference |

| HCT-116 | Wild-type | GI50 | 0.09 µM | Cell Proliferation | [1] |

| HCT-116 | Null | GI50 | >10 µM | Cell Proliferation | [1] |

| SJSA-1 | Wild-type (MDM2 amplified) | GI50 | 0.04 µM | Cell Proliferation | [6] |

| SAOS-2 | Null | GI50 | 2.24 µM | Cell Proliferation | [6] |

| GOT1 | Wild-type | Viability (2.5 µM, 96h) | 47.7% | Cell Viability | [4][8] |

| BON1 | Mutated | Resistant | Not Applicable | Cell Viability | [4][8] |

| NCI-H727 | Mutated | Resistant | Not Applicable | Cell Viability | [4][8] |

| General p53WT cells | Wild-type | p53 Nuclear Translocation (IC50) | 0.224 µM | GRIP Assay | [1][7] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the p53 signaling pathway, the mechanism of NVP-CGM097 action, and a typical experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]

- 5. ashpublications.org [ashpublications.org]

- 6. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-CGM097: A Technical Guide for Targeted Cancer Therapy Research

Introduction

NVP-CGM097 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2][3] It is under investigation as a targeted cancer therapy, particularly for tumors that retain wild-type p53.[1][2] The primary mechanism of action of NVP-CGM097 is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][4] This inhibition leads to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest, apoptosis, and senescence.[1][5] This guide provides an in-depth overview of NVP-CGM097, including its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

Mechanism of Action: The p53-MDM2 Axis

The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress, such as DNA damage and oncogene activation, by inducing processes that prevent tumor formation.[1][5] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain, which both inhibits its transcriptional activity and targets it for proteasomal degradation.[6][7] In many cancers with wild-type p53, the function of p53 is suppressed by the overexpression of MDM2.[1][5]

NVP-CGM097 is designed to fit into the p53-binding pocket of the MDM2 protein, thereby blocking the MDM2-p53 interaction.[8] This disruption liberates p53 from MDM2's negative regulation, leading to p53 stabilization, nuclear translocation, and the activation of its downstream targets.[1][8] The restoration of p53 function ultimately results in a p53-dependent inhibition of cell growth.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Early In Vitro Studies of NVP-CGM097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction. The document outlines the compound's primary mechanism of action, its effects on cancer cell proliferation, and a notable secondary activity in overcoming multidrug resistance. Detailed experimental protocols and quantitative data are presented to facilitate understanding and replication of these foundational studies.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

NVP-CGM097 is a dihydroisoquinolinone derivative that effectively reactivates the p53 tumor suppressor pathway by disrupting the interaction between p53 and its negative regulator, MDM2 (also known as HDM2).[1][2] By binding to the p53-binding pocket of MDM2, NVP-CGM097 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3] This leads to the stabilization and nuclear translocation of p53, allowing it to induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][3][4]

Biochemical and Cellular Potency

The potency of NVP-CGM097 has been characterized through various biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have been instrumental in quantifying its binding affinity to MDM2.

| Assay Type | Target | Species | Value | Reference |

| TR-FRET | hMDM2 | Human | IC50: 1.7 nM | [1] |

| TR-FRET | hMDM2 | Human | Kᵢ: 1.3 nM | [3][5] |

| TR-FRET | hMDM4 | Human | IC50: 2000 nM | [1] |

| GRIP p53 Translocation | p53 | Human | IC50: 224 nM | [1] |

Table 1: Biochemical and Cellular Activity of NVP-CGM097.

NVP-CGM097 demonstrates high selectivity for MDM2 over its homolog MDM4 (also known as MDMX), with a selectivity of over 1000-fold.[5] Interestingly, the binding of NVP-CGM097 to MDM2 is species-dependent, showing significantly higher potency for human MDM2 compared to rodent and canine orthologs.[1]

Signaling Pathway

The mechanism of action of NVP-CGM097 revolves around the reactivation of the p53 signaling pathway. The following diagram illustrates this process.

Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and activation of downstream targets.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of NVP-CGM097 have been evaluated in a wide range of human cancer cell lines. Its activity is predominantly observed in cell lines harboring wild-type p53.

| Cell Line | Cancer Type | p53 Status | GI50 / IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | GI50: 0.35 | [5] |

| HCT116 | Colorectal Carcinoma | Wild-type | IC50: 0.454 | [5] |

| HCT116 p53-null | Colorectal Carcinoma | Null | >10 | [1] |

| GOT1 | Neuroendocrine Tumor | Wild-type | IC50: 1.84 (at 144h) | [6] |

| BON1 | Neuroendocrine Tumor | Mutated | Resistant | [7][8] |

| NCI-H727 | Neuroendocrine Tumor | Mutated | Resistant | [7][8] |

| KB-3-1 | Cervical Carcinoma | Wild-type | IC50: 44.03 | [9] |

| KB-C2 | Cervical Carcinoma (ABCB1 overexpressing) | Wild-type | IC50: 45.54 | [9] |

| SW620 | Colorectal Adenocarcinoma | Wild-type | IC50: 25.20 | [9] |

| SW620/Ad300 | Colorectal Adenocarcinoma (ABCB1 overexpressing) | Wild-type | IC50: 17.05 | [9] |

| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | IC50: 14.36 | [9] |

| HEK293/ABCB1 | Embryonic Kidney (ABCB1 overexpressing) | Wild-type | IC50: 14.57 | [9] |

Table 2: Anti-proliferative Activity of NVP-CGM097 in Human Cancer Cell Lines.

A Secondary Mechanism: Reversal of Multidrug Resistance

In addition to its primary mechanism of action, in vitro studies have revealed that NVP-CGM097 can reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein).[9] This effect is independent of its p53-related activity.

NVP-CGM097 has been shown to directly interact with the ABCB1 transporter, inhibiting its drug efflux function and thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[9] This was demonstrated through drug accumulation and efflux assays using radiolabeled paclitaxel.[9] Furthermore, ATPase assays indicated that NVP-CGM097 modulates the ATPase activity of ABCB1, stimulating it at low concentrations and inhibiting it at higher concentrations.[9]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of NVP-CGM097 to MDM2.

-

Reagents : Europium-labeled streptavidin, biotinylated MDM2 p53 binding domain, Cy5-labeled p53 peptide (amino acids 18-26), NVP-CGM097 at various concentrations.[1]

-

Procedure :

-

Add the assay components to a microplate in the following order: NVP-CGM097, europium-labeled streptavidin, biotinylated MDM2, and Cy5-p53 peptide.[1]

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a suitable plate reader. The signal is generated by the proximity of the europium donor and the Cy5 acceptor when the p53 peptide is bound to MDM2.

-

-

Data Analysis : The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the NVP-CGM097 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay is used to determine the effect of NVP-CGM097 on cell proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of NVP-CGM097 and incubate for a specified period (e.g., 72 or 96 hours).[7][9]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Western Blotting

This technique is used to detect changes in protein expression levels, such as the stabilization of p53 and the induction of its downstream target p21.

Caption: Workflow for Western Blot analysis to detect protein expression changes.

-

Cell Treatment and Lysis : Treat cells with NVP-CGM097 for the desired time, then wash with ice-cold PBS and lyse the cells to extract total protein.[9]

-

Protein Quantification : Determine the protein concentration using a BCA Protein Assay Kit.[9]

-

Gel Electrophoresis : Separate the protein lysates by SDS-PAGE.[9]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking : Block the membrane with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[9]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.

[³H]-Paclitaxel Accumulation and Efflux Assays

These assays are used to investigate the effect of NVP-CGM097 on the function of the ABCB1 transporter.

-

Accumulation Assay :

-

Incubate ABCB1-overexpressing cells (e.g., KB-C2) with or without NVP-CGM097.[9]

-

Add [³H]-paclitaxel and incubate to allow for cellular uptake.

-

Wash the cells with ice-cold PBS to remove extracellular radioactivity.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[9]

-

An increase in intracellular [³H]-paclitaxel in the presence of NVP-CGM097 indicates inhibition of ABCB1-mediated efflux.[9]

-

-

Efflux Assay :

-

Pre-load ABCB1-overexpressing cells with [³H]-paclitaxel.

-

Wash the cells to remove extracellular radioactivity.

-

Incubate the cells in a fresh medium with or without NVP-CGM097 for various time points.

-

At each time point, collect the supernatant and lyse the cells.

-

Measure the radioactivity in both the supernatant and the cell lysate.

-

A decrease in the amount of [³H]-paclitaxel effluxed into the supernatant in the presence of NVP-CGM097 indicates inhibition of ABCB1 function.[9]

-

This guide summarizes the key findings from early in vitro studies of NVP-CGM097, providing a solid foundation for further research and development of this promising anti-cancer agent. The detailed methodologies and structured data presentation are intended to serve as a valuable resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Abstract 1797: Discovery of NVP-CGM097, a highly potent and optimized small molecule inhibitor of Mdm2 under evaluation in a Phase I clinical trial | Semantic Scholar [semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]

- 9. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NVP-CGM097 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, NVP-CGM097 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide a comprehensive guide for the utilization of NVP-CGM097 in preclinical xenograft mouse models, a critical step in the evaluation of its anti-tumor efficacy.

Mechanism of Action: p53-MDM2 Inhibition

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, this regulation is disrupted, often through the overexpression of MDM2, which effectively silences the tumor-suppressive functions of p53.

NVP-CGM097 is designed to fit into the p53-binding pocket of MDM2, competitively inhibiting the p53-MDM2 interaction. This frees p53 from MDM2-mediated degradation, leading to the accumulation of p53 in the nucleus. The stabilized p53 can then act as a transcription factor, upregulating target genes such as p21 (CDKN1A) and PUMA (BBC3), which respectively induce cell cycle arrest and apoptosis.[1][2]

Figure 1: Simplified signaling pathway of p53-MDM2 interaction and the mechanism of action of NVP-CGM097.

Data Presentation

The following tables summarize key in vitro and in vivo data for NVP-CGM097, providing a basis for experimental design.

In Vitro Potency of NVP-CGM097

| Assay | Cell Line | p53 Status | IC50 / GI50 (nM) | Reference |

| p53 Translocation | - | Wild-Type | 224 ± 45 | [2] |

| Cell Proliferation | HCT116 | Wild-Type | 454 ± 136 | [2] |

| Cell Proliferation | HCT116 | Null | 15983 ± 4380 | [2] |

| Cell Proliferation | SJSA-1 | Wild-Type | 353 ± 190 | [2] |

| Cell Proliferation | SAOS2 | Null | 20464 ± 2377 | [2] |

In Vivo Efficacy of NVP-CGM097 in Rodent Xenograft Models

| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| SJSA-1 (Osteosarcoma) | Rat | 30 mg/kg, p.o., daily | Significant Inhibition & Regression | [2] |

| SJSA-1 (Osteosarcoma) | Rat | 70 mg/kg, p.o., 3x/week | Significant Inhibition & Regression | [2] |

| B-ALL PDX | NSG Mice | Daily therapy (dose not specified) | Markedly improved overall survival | [3] |

Pharmacokinetic Parameters of NVP-CGM097 in Mice (Oral Administration)

| Parameter | Value | Unit | Reference |

| Tmax | ~3 | hours | A study abstract indicates a Tmax of about 3 hours post-dose in mice. |

Note: Detailed quantitative TGI percentages and a full pharmacokinetic profile (Cmax, AUC, half-life) for NVP-CGM097 in mice were not available in the public search results. The provided data is based on available preclinical studies.

Experimental Protocols

A well-designed and executed xenograft study is paramount for obtaining reliable data. The following protocols are tailored for assessing the efficacy of NVP-CGM097 in a subcutaneous xenograft model using the SJSA-1 human osteosarcoma cell line, which is p53 wild-type and has MDM2 amplification.

Cell Culture and Preparation

-

Cell Line: SJSA-1 (ATCC® HTB-85™).

-

Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting:

-

Grow cells to 70-80% confluency.

-

Wash cells with sterile Phosphate-Buffered Saline (PBS).

-

Detach cells using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension and wash the pellet twice with sterile PBS.

-

-

Cell Viability and Counting:

-

Resuspend the cell pellet in serum-free medium or PBS.

-

Determine cell viability using Trypan Blue exclusion (should be >90%).

-

Count the viable cells using a hemocytometer.

-

-

Final Cell Suspension:

-

Resuspend the cells to a final concentration of 1 x 10^7 cells per 100 µL in a 1:1 mixture of serum-free medium and Matrigel®. Keep on ice.

-

Xenograft Implantation and Tumor Growth Monitoring

-

Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[4]

-

Implantation:

-

Anesthetize the mouse.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.[5]

-

-

Tumor Monitoring:

-

Monitor the mice daily for general health.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Randomization:

-

When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

NVP-CGM097 Formulation and Administration

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of Hydroxypropyl Methylcellulose (HPMC) in sterile water.[2]

-

NVP-CGM097 Formulation:

-

Based on efficacy in rat models, a starting dose of 30-50 mg/kg for mice can be considered.

-

Calculate the required amount of NVP-CGM097 for the entire study.

-

Prepare a suspension of NVP-CGM097 in the 0.5% HPMC vehicle. Ensure the suspension is homogenous before each administration.

-

-

Administration:

-

Administer the formulated NVP-CGM097 or vehicle control to the respective groups via oral gavage.

-

The dosing volume is typically 10 mL/kg body weight.

-

A dosing schedule of once daily (q.d.) or three times a week (3qw) can be evaluated.[2]

-

Efficacy Evaluation and Endpoint Analysis

-

Primary Endpoint: Tumor growth inhibition (TGI).

-

Data Collection:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the TGI percentage: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100 .

-

Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for p53, p21, and MDM2 levels) or histological analysis.

-

Figure 2: Experimental workflow for evaluating NVP-CGM097 in a xenograft mouse model.

Conclusion

NVP-CGM097 represents a promising therapeutic strategy for cancers harboring wild-type p53. The successful implementation of xenograft mouse models is essential for its preclinical validation. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust in vivo studies to further elucidate the anti-tumor potential of NVP-CGM097. Adherence to detailed methodologies and careful data collection will ensure the generation of high-quality, reproducible results.

References

- 1. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. altogenlabs.com [altogenlabs.com]

Application Notes and Protocols: NVP-CGM097 in Preclinical Research

Introduction

NVP-CGM097 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] It is designed to block the interaction between MDM2 and the p53 tumor suppressor protein.[1][3] In cancer cells with wild-type p53, MDM2 often becomes overexpressed, leading to the targeted degradation of p53 and allowing cancer cells to evade apoptosis.[1] By inhibiting the p53-MDM2 interaction, NVP-CGM097 stabilizes and activates p53, inducing a p53-dependent response that can lead to cell-cycle arrest and apoptosis in tumor cells.[2][4] NVP-CGM097 has demonstrated an excellent in vivo profile in preclinical models and has advanced into Phase I clinical trials for patients with p53 wild-type tumors.[1][2][3] These notes provide a summary of its use in preclinical studies, including dosage, administration, and relevant experimental protocols.

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low by MDM2, which acts as an E3 ubiquitin ligase to target p53 for proteasomal degradation.[1] Upon cellular stress (e.g., DNA damage), this interaction is disrupted, allowing p53 to accumulate, translocate to the nucleus, and activate target genes. These genes, such as CDKN1A (p21) and BBC3 (PUMA), mediate critical cellular outcomes like cell cycle arrest, DNA repair, and apoptosis.[5][6] NVP-CGM097 mimics the binding of p53 to MDM2, competitively inhibiting their interaction and thereby reactivating the p53 pathway in cancer cells where it is suppressed.[4]

Preclinical Data Summary

In Vitro Activity

NVP-CGM097 demonstrates high-affinity binding to human MDM2 and potent activity in p53 wild-type cancer cell lines.[2][4]

| Parameter | Value | Cell Line / System | Reference |

| MDM2 Binding Affinity (Ki) | 1.3 nM | Human MDM2 Protein | [2][4] |

| p53 Nuclear Redistribution (IC50) | 0.224 µM | Wild-type p53 cells | [4] |

| Cell Viability Reduction | Significant decline at 100-2500 nM | GOT1 (Neuroendocrine Tumor) | [7] |

Preclinical Pharmacokinetics

Pharmacokinetic profiling of NVP-CGM097 has been performed across multiple species, revealing a consistent low total blood clearance.[1]

| Species | Route | Total Blood Clearance (CL) | Notes | Reference |

| Mouse | IV | 5 mL/min/kg | Data from OF-1 mice. | [1] |

| Rat | IV | 7 mL/min/kg | Data from Sprague-Dawley rats. | [1] |

| Dog | IV | 3 mL/min/kg | Data from Beagle dogs. | [1] |

| Monkey | IV | 4 mL/min/kg | Data from Cynomolgus monkeys. | [1] |

Note: In the mouse study, animals were sacrificed at each time point, so a standard deviation on reported PK values could not be calculated. For other species, data are mean ± standard deviation from at least three animals.[1]

In Vivo Efficacy

NVP-CGM097 has shown significant single-agent antitumor activity in various xenograft models of p53 wild-type human cancers.[2][5]

| Animal Model | Dosage & Schedule | Key Outcomes | Reference |

| B-Cell ALL PDX | Daily Oral Dosing | Markedly improved overall survival (median 73 vs. 28 days for vehicle). | [5] |

| SJSA-1 Osteosarcoma Xenograft | 50 mg/kg Single Oral Dose | Activation of p53 target genes (e.g., 12-fold increase in BBC3/PUMA). | [6][8] |

| SJSA-1 Osteosarcoma Xenograft | Various Doses (14 days) | Tumor regression at well-tolerated dose levels. | [4][8] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the effect of NVP-CGM097 on the proliferation and viability of p53 wild-type cancer cells.

Materials:

-

p53 wild-type cancer cell line (e.g., GOT1, SJSA-1)

-

Complete cell culture medium

-

NVP-CGM097 stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of NVP-CGM097 in culture medium. A suggested concentration range is 1 nM to 10 µM to generate a full dose-response curve.[7] Include a vehicle control (DMSO) at the highest concentration used.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the NVP-CGM097 dilutions or vehicle control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[7]

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, incubate overnight, and then read absorbance at 570 nm.

-

For CellTiter-Glo®: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and then read luminescence.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the antitumor activity of orally administered NVP-CGM097 in a subcutaneous tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD.SCID.IL2Rɣ-/- or Nude mice)

-

p53 wild-type tumor cells (e.g., SJSA-1) or patient-derived xenograft (PDX) tissue[5][8]

-

NVP-CGM097

-

Vehicle formulation: 0.5% hydroxypropyl methylcellulose (HPMC) in water[8]

-

Oral gavage needles

-

Calipers and analytical balance

Methodology:

-

Tumor Implantation: Subcutaneously inject 5-10 million tumor cells (e.g., SJSA-1) in 100 µL of PBS/Matrigel into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment groups (e.g., n=6-10 per group), ensuring similar average tumor volumes and body weights across groups.[8][9]

-

Drug Formulation and Administration: Freshly prepare NVP-CGM097 by dissolving it in 0.5% HPMC.[8] Administer the compound or vehicle control via oral gavage (PO) at a volume of 10 mL/kg.[8]

-

Dosing Schedule: A typical efficacy study may involve daily or three-times-a-week (3qw) dosing for 14-21 days.[5][8] Doses should be determined from prior dose-range-finding studies.[9]

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

-

Record animal body weight at the same frequency to monitor toxicity (a body weight loss >20% is a common sign of toxicity).[9]

-

The primary endpoint is typically Tumor Growth Inhibition (TGI). Other endpoints can include overall survival.[5]

-

-

Pharmacodynamic Sub-study (Optional): Include a satellite group of animals for tissue collection at specific time points after dosing (e.g., 26 hours) to assess target engagement by measuring the expression of p53 target genes like MDM2, CDKN1A, and BBC3 via Nanostring, qPCR, or Western blot.[5][6]

-

Data Analysis: Compare the mean tumor volumes between the treated and vehicle control groups. Calculate the percent TGI. For survival studies, generate Kaplan-Meier curves and perform log-rank tests. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

Determining the Potency of NVP-CGM097: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CGM097 is a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, a critical negative regulator of the p53 tumor suppressor.[1][2][3] By disrupting the interaction between MDM2 and p53, NVP-CGM097 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4][5] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of NVP-CGM097 in various cancer cell lines, a crucial step in assessing its anti-cancer efficacy.

Introduction

The p53 tumor suppressor protein plays a pivotal role in preventing tumor formation by controlling cell cycle, DNA repair, and apoptosis.[4][6] In many cancers where p53 remains wild-type, its function is often abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][6] NVP-CGM097 is a clinical-stage MDM2 inhibitor that binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing p53 degradation and restoring its tumor-suppressive functions.[1][5][7] The determination of NVP-CGM097's IC50 value is a fundamental measure of its potency and is essential for preclinical evaluation and comparison across different cancer models.

Data Presentation: NVP-CGM097 IC50 Values

The following table summarizes the reported IC50 values of NVP-CGM097 in various human cancer cell lines. These values were determined using cell viability assays and highlight the compound's p53-dependent activity.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Additional Notes |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 0.35 | Also reported as GI50.[1][6] |

| HCT116 | Colorectal Carcinoma | Wild-type | 0.454 | [1][6] |

| GOT1 | Neuroendocrine Tumor | Wild-type | 1.84 | Determined after 144 hours of incubation. |

| KB-3-1 | Cervical Carcinoma | Wild-type | 44.03 | Parental cell line. |

| KB-C2 | Cervical Carcinoma | Wild-type | 45.54 | ABCB1-overexpressing cell line.[8] |

| SW620 | Colorectal Adenocarcinoma | Mutant | 25.20 | [8] |

| SW620/Ad300 | Colorectal Adenocarcinoma | Mutant | 17.05 | Doxorubicin-resistant cell line.[8] |

| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | 14.36 | Control transfected cell line.[8] |

| HEK293/ABCB1 | Embryonic Kidney | Wild-type | 14.57 | ABCB1-transfected cell line.[8] |

| PC3 | Prostate Cancer | Null | 0.022 | Activity assessed as inhibition of AKT phosphorylation.[1] |

Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density, incubation time, and the endpoint measured.

Signaling Pathway and Mechanism of Action

NVP-CGM097 functions by inhibiting the MDM2-p53 protein-protein interaction. This leads to the stabilization and activation of p53, which can then translocate to the nucleus and induce the transcription of target genes such as p21 and PUMA, resulting in cell cycle arrest and apoptosis.[2][3]

Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and activation.

Experimental Protocols

Determining the IC50 of NVP-CGM097 using the MTT Assay

This protocol outlines the steps for determining the IC50 of NVP-CGM097 in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

NVP-CGM097 compound

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining the IC50 of NVP-CGM097 using an MTT assay.

Procedure:

Day 1: Cell Seeding

-

Culture the chosen cancer cell line in appropriate complete medium until it reaches 70-80% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, optimize for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks and "vehicle control" (cells treated with DMSO equivalent).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Day 2: NVP-CGM097 Treatment

-

Prepare a stock solution of NVP-CGM097 in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the NVP-CGM097 stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the prepared NVP-CGM097 dilutions to the respective wells in triplicate.

-

Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

Day 5: MTT Assay and Data Acquisition

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and IC50 Calculation:

-

Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of NVP-CGM097 using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percent viability against the logarithm of the NVP-CGM097 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response - variable slope [four parameters]) with a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of NVP-CGM097 that causes 50% inhibition of cell viability.[9][10]

Conclusion

This document provides a comprehensive guide for determining the IC50 of the MDM2 inhibitor NVP-CGM097 in cancer cell lines. The provided data and protocols offer a standardized framework for researchers to assess the potency of this compound and to further investigate its therapeutic potential in p53 wild-type cancers. Adherence to consistent and well-documented experimental procedures is critical for obtaining reliable and reproducible IC50 values.

References

- 1. selleckchem.com [selleckchem.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. aacrjournals.org [aacrjournals.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. benchchem.com [benchchem.com]

NVP-CGM097: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility, preparation, and experimental use of NVP-CGM097, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The following protocols and data are intended to facilitate the effective use of NVP-CGM097 in preclinical cancer research.

Overview and Mechanism of Action

NVP-CGM097 is an orally bioavailable inhibitor of Murine Double Minute 2 (MDM2), a primary negative regulator of the p53 tumor suppressor. In cancer cells with wild-type p53, MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. NVP-CGM097 competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, which can induce cell cycle arrest, apoptosis, and senescence in tumor cells.

Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of NVP-CGM097.

Caption: MDM2-p53 signaling pathway and the inhibitory action of NVP-CGM097.

Solubility and Stock Solution Preparation

NVP-CGM097 is a crystalline solid that is sparingly soluble in aqueous buffers. For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent.

Table 1: Solubility of NVP-CGM097 in Common Solvents

| Solvent | Approximate Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥25 mg/mL |

| Ethanol | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |

Data compiled from multiple sources. It is recommended to test solubility for each specific batch.

Protocol for Stock Solution Preparation (10 mM in DMSO):

-

Materials:

-

NVP-CGM097 (MW: 659.26 g/mol )

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance and appropriate weighing tools

-

Vortex mixer

-

-

Procedure:

-

Weigh out the desired amount of NVP-CGM097 powder in a sterile container. For 1 mL of a 10 mM stock solution, weigh 6.59 mg of NVP-CGM097.

-

Add the appropriate volume of DMSO to the powder.

-

Vortex the solution until the NVP-CGM097 is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Aqueous solutions are not recommended for storage beyond one day.

-

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using NVP-CGM097.

In Vitro Cell Proliferation/Viability Assay

This protocol describes a method to assess the effect of NVP-CGM097 on the proliferation and viability of cancer cell lines. Assays such as MTT, WST-1, or CellTiter-Glo® can be used.

Caption: Workflow for a typical cell proliferation assay with NVP-CGM097.

Table 2: Example IC50 Values for NVP-CGM097 in Different Cell Lines

| Cell Line | p53 Status | MDM2 Status | IC50 (nM) |

| SJSA-1 | Wild-Type | Amplified | ~353 |

| HCT116 | Wild-Type | Normal | ~454 |

| SAOS2 | Null | Not Applicable | >20,000 |

| HCT116 p53-/- | Null | Not Applicable | >15,000 |

IC50 values can vary based on assay conditions and cell line passage number.

-

Cell Seeding:

-

Culture p53 wild-type (e.g., SJSA-1, HCT116) and p53-null (e.g., SAOS2, HCT116 p53-/-) cells in appropriate media.

-

Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of NVP-CGM097 in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. A typical concentration range to test is 1 nM to 10 µM.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of NVP-CGM097. Include vehicle control (media with the same percentage of DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48 to 144 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of Cell Viability:

-

Follow the manufacturer's instructions for your chosen viability reagent (e.g., add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of NVP-CGM097 and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of p53 Pathway Activation

This protocol is for detecting the upregulation of p53 and its downstream target, p21, in response to NVP-CGM097 treatment.

-

Cell Culture and Treatment:

-

Seed p53 wild-type cells (e.g., SJSA-1) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with NVP-CGM097 at various concentrations (e.g., 100 nM, 500 nM, 2.5 µM) and a vehicle control (DMSO) for 6-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-